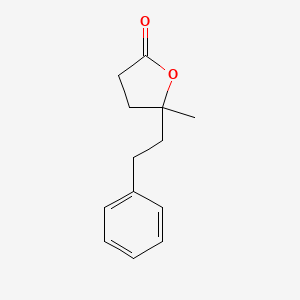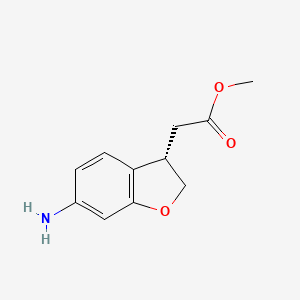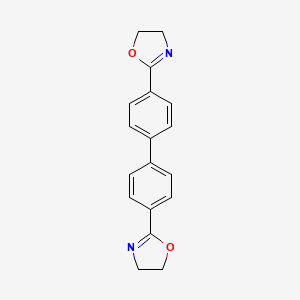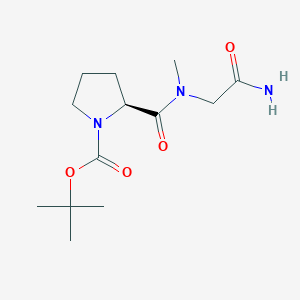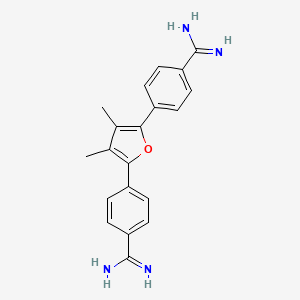
3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide is a chemical compound with the molecular formula C20H20N4O. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 3 and 4, and two benzimidamide groups attached at positions 2 and 5 of the furan ring. It is a derivative of furan and benzimidazole, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide typically involves the reaction of 3,4-dimethylfuran-2,5-dione with benzimidamide derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions often include:
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 100°C.
Solvent: Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan or benzimidamide rings are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce furan-2,5-diol derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds.
Applications De Recherche Scientifique
4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Research is ongoing to understand its mechanism of action and efficacy in clinical settings.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylfuran-2,5-dione: A precursor in the synthesis of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide.
Benzimidazole Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide is unique due to its specific combination of a furan ring and benzimidamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H20N4O |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24) |
Clé InChI |
KUBQARQJQHKFTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


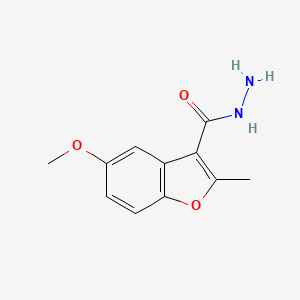
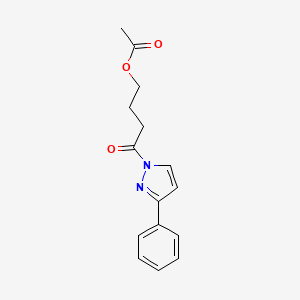
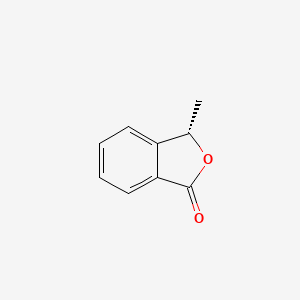
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
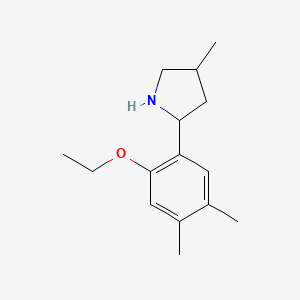

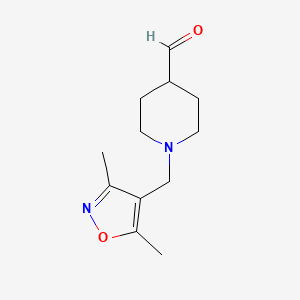

![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
